Cas no 133676-11-6 (methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate)

methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-Dimethoxy-phenyl)-quinoline-4-carboxylic acid methyl ester
- methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate
- 133676-11-6
- AK-968/15360014
- CBMicro_046803
- methyl2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate
- AB00102900-01
- STK347859
- methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate
- Oprea1_179777
- Z18933374
- CCG-304231
- DTXSID301213342
- CS-0302283
- NCGC00276312-01
- HMS1689K21
- SB72436
- CHEMBL3818174
- BIM-0046737.P001
- AB00102900-02
- IFA67611
- AKOS000676253
- EN300-228543
-
- MDL: MFCD01923702
- Inchi: InChI=1S/C19H17NO4/c1-22-17-9-8-12(10-18(17)23-2)16-11-14(19(21)24-3)13-6-4-5-7-15(13)20-16/h4-11H,1-3H3
- InChI Key: SDKDFNPXXCTYTG-UHFFFAOYSA-N
- SMILES: COc1ccc(cc1OC)c2cc(c3ccccc3n2)C(=O)OC
Computed Properties
- Exact Mass: 323.11575802Da
- Monoisotopic Mass: 323.11575802Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.7Ų
- XLogP3: 3.6
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 473.8±45.0 °C at 760 mmHg
- Flash Point: 240.3±28.7 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228543-0.1g |
methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate |
133676-11-6 | 95% | 0.1g |
$66.0 | 2024-06-20 | |
Enamine | EN300-228543-5.0g |
methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate |
133676-11-6 | 95% | 5.0g |
$743.0 | 2024-06-20 | |
Enamine | EN300-228543-0.05g |
methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate |
133676-11-6 | 95% | 0.05g |
$42.0 | 2024-06-20 | |
Enamine | EN300-228543-10.0g |
methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate |
133676-11-6 | 95% | 10.0g |
$1101.0 | 2024-06-20 | |
abcr | AB498490-10 g |
Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate |
133676-11-6 | 10g |
€819.00 | 2022-03-01 | ||
Chemenu | CM264592-10g |
Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate |
133676-11-6 | 97% | 10g |
$444 | 2021-08-18 | |
Chemenu | CM264592-5g |
Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate |
133676-11-6 | 97% | 5g |
$311 | 2022-06-13 | |
1PlusChem | 1P00JEQW-100mg |
methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate |
133676-11-6 | 90% | 100mg |
$140.00 | 2023-12-22 | |
Enamine | EN300-228543-10g |
methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate |
133676-11-6 | 90% | 10g |
$1101.0 | 2023-09-15 | |
Enamine | EN300-228543-1g |
methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate |
133676-11-6 | 90% | 1g |
$256.0 | 2023-09-15 |
methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate Related Literature
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate
Professional Introduction of Methyl 2-(3,4-Dimethoxyphenyl)Quinoline-4-Carboxylate (CAS No. 133676-11-6)
Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate (CAS No. 133676-11-6) is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the quinoline derivative family, which has been extensively studied for its unique chemical properties and biological activities. The structure of methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is characterized by a quinoline ring system substituted with a methoxy group at positions 3 and 4 of the phenyl ring and a methyl ester group at position 4 of the quinoline moiety.
The quinoline core of this compound is a heterocyclic aromatic system that plays a crucial role in its electronic properties. The presence of electron-donating methoxy groups at the 3 and 4 positions of the phenyl ring further enhances the compound's ability to participate in various chemical reactions. Recent studies have highlighted the importance of such substituents in modulating the electronic properties of quinoline derivatives, making them suitable for applications in drug design, materials science, and optoelectronics.
One of the most promising applications of methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate lies in its potential as a precursor for synthesizing advanced materials. For instance, researchers have explored its use in the development of organic semiconductors for flexible electronics. The compound's ability to form stable π-conjugated systems makes it an ideal candidate for such applications. Recent advancements in this field have demonstrated that derivatives like methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate can significantly improve the charge transport properties of organic semiconductors, leading to more efficient electronic devices.
In addition to its material science applications, methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate has shown potential in pharmacological research. The compound's structure suggests that it may exhibit bioactivity against various disease targets. For example, studies have indicated that quinoline derivatives with electron-donating substituents can act as inhibitors of certain enzymes involved in cancer progression. The methoxy groups in this compound further enhance its bioavailability and stability, making it a promising candidate for drug development.
Another area where methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate has garnered attention is in optoelectronics. The compound's absorption properties make it suitable for use in light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on optimizing the compound's emission characteristics by modifying its substituents. These studies have demonstrated that methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate can emit light across a wide range of wavelengths, making it a versatile material for display technologies.
The synthesis of methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have developed efficient routes to prepare this compound by leveraging its structural similarities to other quinoline derivatives. For instance, one common approach involves the coupling of a substituted phenol with a quinoline derivative followed by esterification to introduce the methyl group.
Despite its numerous advantages, the use of methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is not without challenges. One major concern is its stability under certain environmental conditions. Studies have shown that prolonged exposure to light or heat can lead to degradation of the compound's critical functional groups. To address this issue, researchers are exploring methods to enhance the stability of this compound through structural modifications or encapsulation techniques.
In conclusion, methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate (CAS No. 133676-11-6) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for applications in materials science, pharmacology, and optoelectronics. As research continues to uncover new insights into its properties and capabilities, this compound is poised to play an increasingly important role in advancing modern technology and medicine.
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